molecular formula C6H7F2IN2O B8036649 1-(difluoromethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole

1-(difluoromethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole

Cat. No.: B8036649
M. Wt: 288.03 g/mol
InChI Key: HEPSHJAIOGVSKU-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Sodium azide, potassium cyanide, and other nucleophiles.

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The iodo group can participate in halogen bonding interactions, which can influence the binding affinity and selectivity of the compound towards its targets .

Comparison with Similar Compounds

Similar Compounds

    1-(Trifluoromethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    1-(Difluoromethyl)-4-bromo-3-(methoxymethyl)-1H-pyrazole: Similar structure but with a bromo group instead of an iodo group.

    1-(Difluoromethyl)-4-iodo-3-(ethoxymethyl)-1H-pyrazole: Similar structure but with an ethoxymethyl group instead of a methoxymethyl group.

Uniqueness

1-(Difluoromethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. The difluoromethyl group enhances lipophilicity and metabolic stability, while the iodo group provides opportunities for halogen bonding interactions. The methoxymethyl group adds further versatility in chemical modifications and biological interactions .

Properties

IUPAC Name

1-(difluoromethyl)-4-iodo-3-(methoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2IN2O/c1-12-3-5-4(9)2-11(10-5)6(7)8/h2,6H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPSHJAIOGVSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN(C=C1I)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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